molecular formula C6H10F3NO B3394818 (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL CAS No. 911298-14-1

(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL

Cat. No.: B3394818
CAS No.: 911298-14-1
M. Wt: 169.14 g/mol
InChI Key: MNFGDTYUQGCQBE-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The strategic combination of fluorine chemistry with privileged heterocyclic structures represents a powerful approach in the design of novel molecules for pharmaceuticals and materials science. Chiral trifluoromethylated piperidinols, such as (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol, embody this approach, merging the unique properties of the trifluoromethyl group with the stereochemical richness of the piperidine (B6355638) framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-2-(trifluoromethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGDTYUQGCQBE-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2r,4s 2 Trifluoromethyl Piperidin 4 Ol

Retrosynthetic Analysis and Key Disconnection Strategies for 2,4-Disubstituted Piperidinols

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages called "disconnections." lkouniv.ac.infiveable.me For a 2,4-disubstituted piperidinol like (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL, several key disconnection strategies can be envisioned.

A primary disconnection approach involves breaking the carbon-nitrogen bonds of the piperidine (B6355638) ring. youtube.com This leads to acyclic amino alcohol or amino ketone precursors. For instance, an intramolecular Mannich-type reaction of a δ-aminoketal can be a powerful method for constructing the piperidine ring. researchgate.net Another common strategy is the cyclization of linear amino-aldehydes. nih.gov

Alternatively, disconnections can be made at carbon-carbon bonds within the ring. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming cyclohexene (B86901) rings, which can then be converted to piperidines. lkouniv.ac.in This approach allows for the simultaneous formation of two carbon-carbon bonds and can offer high regio- and stereoselectivity. lkouniv.ac.in

Functional group interconversion (FGI) is another critical aspect of retrosynthetic analysis. lkouniv.ac.in For example, a piperidinol can be retrosynthetically derived from a corresponding piperidone through reduction. The piperidone itself can be formed via a Dieckmann cyclization of an amidodiester. core.ac.uk

The presence of the trifluoromethyl group at the C2 position introduces specific challenges and opportunities. mdpi.com A key retrosynthetic approach involves the hydrogenation of a corresponding 2-(trifluoromethyl)pyridine (B1195222) precursor. mdpi.comnih.gov This strategy leverages the wide availability of substituted pyridines. nih.gov

Table 1: Key Retrosynthetic Disconnections for 2,4-Disubstituted Piperidinols

Disconnection StrategyPrecursor TypeCorresponding Forward Reaction
C-N Bond DisconnectionAcyclic Amino Alcohol/KetoneIntramolecular Cyclization (e.g., Reductive Amination, Mannich Reaction)
[4+2] CycloadditionDiene and DienophileDiels-Alder Reaction
C-C Bond DisconnectionAmidodiesterDieckmann Cyclization
C=C Bond Reduction & FGISubstituted Pyridine (B92270)Asymmetric Hydrogenation

Enantioselective and Diastereoselective Synthesis of this compound

Achieving the specific (2R,4S) stereochemistry of the target molecule requires highly controlled synthetic methods that can selectively generate two chiral centers.

The asymmetric hydrogenation of fluorinated pyridine precursors is a prominent strategy for synthesizing chiral trifluoromethyl-substituted piperidines. mdpi.comnih.gov This approach is attractive due to the ready availability of a wide variety of pyridine starting materials. nih.gov However, a significant challenge is the potential for hydrodefluorination, which leads to the undesired removal of the fluorine substituent. dicp.ac.cn

Recent advancements have focused on developing robust catalysts and reaction conditions to achieve high chemoselectivity and stereoselectivity. For instance, rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov While this method has been successful for various fluorinated piperidines, challenges remain for certain substitution patterns, such as 2- and 4-fluoropyridines, where hydrodefluorination can be a major side reaction. nih.gov

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. dicp.ac.cnresearchgate.net A rhodium-catalyzed reductive transamination reaction using a chiral primary amine and formic acid has been developed for the synthesis of various chiral piperidines from pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method has demonstrated excellent diastereo- and enantioselectivities and tolerates a wide range of functional groups, including fluorine. dicp.ac.cnresearchgate.net

Ruthenium complexes have also been explored for asymmetric transfer hydrogenation, particularly for the reduction of α-trifluoromethylimines to the corresponding amines with high enantioselectivity. acs.org While not directly applied to the synthesis of the target piperidinol, this technology highlights the potential of transfer hydrogenation for creating chiral centers adjacent to a trifluoromethyl group.

Asymmetric cyclization reactions provide a powerful means to construct the piperidine ring while establishing the desired stereochemistry. Both organocatalysis and metal catalysis have been successfully employed for this purpose. nih.gov

Organocatalytic approaches often utilize chiral catalysts, such as thioureas derived from cinchona alkaloids, to promote reactions like the aza-Michael addition of NH-1,2,3-triazoles to cyclic enones, generating disubstituted products with high enantioselectivity. nih.gov Chiral phosphoric acids have also proven effective in catalyzing asymmetric cycloadditions, for instance, in the reaction of 3-alkynylindoles with azonaphthalenes to form indole-based biaryls. nih.gov These principles can be extended to the synthesis of chiral piperidines.

Metal-catalyzed cyclizations offer a broad range of possibilities. nih.gov Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium catalysts have also been developed for enantioselective versions of this reaction. nih.gov Iridium-catalyzed allylic cyclization has been used for the stereoselective synthesis of 2,6-disubstituted piperidines. nih.gov Furthermore, iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides has emerged as a method for synthesizing enantioenriched α-tertiary amino esters and amides, showcasing the potential of earth-abundant metals in asymmetric catalysis. acs.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.net This strategy has been applied to the synthesis of chiral piperidines. dicp.ac.cnrsc.orgresearchgate.net

One approach involves the use of oxazolidinone-substituted pyridines. nih.govresearchgate.net Asymmetric hydrogenation of these substrates can lead to the formation of enantioenriched piperidines. nih.gov The chiral auxiliary directs the approach of the hydrogenation catalyst, leading to a diastereoselective reduction. Subsequent cleavage of the auxiliary reveals the chiral piperidine. This strategy has been successfully used to synthesize enantioenriched fluorinated piperidines. nih.gov

Another example is the use of N-sulfinylimines. Enantiopure homoallylic amines can be prepared from the allylation of chiral, non-racemic N-sulfinylimines. digitellinc.com These amines can then be subjected to various ring-forming strategies to produce piperidines with high stereocontrol. digitellinc.com

Chemoenzymatic and biocatalytic methods are increasingly recognized for their potential to perform highly selective transformations under mild conditions. nih.gov While specific biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis are being applied to the synthesis of chiral piperidines.

For instance, a chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.gov This method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov Lipases have also been used in multicomponent reactions to synthesize piperidine derivatives. rsc.org Additionally, a combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been introduced to streamline the synthesis of complex piperidines. medhealthreview.comnews-medical.net

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, have been used to synthesize protected 3-aminopiperidine derivatives from amino alcohol precursors. rsc.org These approaches demonstrate the growing potential of biocatalysis to contribute to the synthesis of complex chiral molecules like the target piperidinol.

Development of Novel Reaction Cascades and Multicomponent Reactions for Piperidine Ring Formation

Reaction cascades and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, reducing the number of synthetic steps, purification procedures, and waste generation. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of highly substituted piperidines. researchgate.netajchem-a.com For example, a pseudo-five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can afford substituted piperidines. researchgate.net Another approach involves an iodine-catalyzed five-component reaction of anilines, benzaldehydes, and ethyl acetoacetate (B1235776) to produce tetrahydropyridines. researchgate.net

Reaction cascades often involve a sequence of intramolecular reactions. A notable example is the iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction in a [5+1] annulation to form substituted piperidines. nih.gov The Mannich reaction is a key transformation that can be incorporated into cascades for piperidine synthesis. eurekaselect.com Intramolecular Mannich-type reactions of δ-aminoketals have been used to prepare a range of trifluoromethyl-piperidine based structures. researchgate.net

Table 2: Comparison of Advanced Synthetic Methodologies

MethodologyKey FeaturesAdvantagesChallenges
Asymmetric HydrogenationReduction of pyridines with chiral catalystsHigh atom economy, access to diverse structuresPotential for hydrodefluorination, catalyst poisoning
Asymmetric CyclizationRing formation with stereocontrolHigh stereoselectivity, convergentSubstrate-specific catalyst development
Chiral AuxiliaryTemporary use of a chiral moietyReliable stereocontrolAdditional steps for attachment and removal
BiocatalysisUse of enzymes for transformationsHigh selectivity, mild conditionsEnzyme availability and stability, substrate scope
MCRs/CascadesMultiple bond formations in one potHigh efficiency, reduced wasteOptimization of complex reaction systems

Chemical Transformations and Reactivity Profiles of 2r,4s 2 Trifluoromethyl Piperidin 4 Ol

Stereospecific Reactions Involving the Hydroxyl Functionality at C-4

The hydroxyl group at the C-4 position of (2R,4S)-2-(trifluoromethyl)piperidin-4-ol is a versatile site for a variety of chemical transformations. The stereochemistry at this center plays a crucial role in directing the approach of reagents and influencing the stereochemical outcome of the reactions.

Functionalization via Esterification, Etherification, and Amination Reactions

The secondary alcohol at C-4 can be readily functionalized through several common synthetic methodologies.

Esterification: The hydroxyl group can undergo esterification with a range of carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or promoted by coupling agents. The specific conditions can be tailored to the reactivity of the acylating agent.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed dehydration or reactions with other alcohols can lead to ether formation, although the latter may require more forcing conditions.

Amination: Direct conversion of the hydroxyl group to an amino group is a challenging transformation that often requires activation of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an ammonia equivalent.

Table 1: Representative Functionalization Reactions at C-4

Reaction Type Reagent/Catalyst Product Functional Group
Esterification Carboxylic acid/Acid catalyst Ester
Esterification Acid chloride/Base Ester
Etherification Alkyl halide/Strong base Ether

Oxidation and Reduction Pathways of the Hydroxyl Group

The oxidation state of the C-4 carbon can be modulated through oxidation and reduction reactions of the hydroxyl group.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-oxo-2-(trifluoromethyl)piperidine, using a variety of common oxidizing agents. The choice of oxidant will depend on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Reduction: While the hydroxyl group is already in a reduced state, further reduction is not a typical transformation for this functionality. However, should the C-4 position be oxidized to a ketone, it can be stereoselectively reduced back to the alcohol using various reducing agents. The stereochemical outcome of such a reduction would be highly dependent on the reagent and reaction conditions employed.

Table 2: Oxidation and Reduction at C-4

Transformation Reagent Product
Oxidation PCC, Swern, Dess-Martin 4-Oxo-2-(trifluoromethyl)piperidine

Nucleophilic Substitutions and Rearrangements at C-4

The hydroxyl group at C-4 can be converted into a good leaving group, such as a tosylate or halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at this position. The stereochemistry of these reactions is expected to proceed with inversion of configuration (SN2) under appropriate conditions.

Rearrangements involving the C-4 position are also conceivable, particularly if a carbocation intermediate can be formed at this center or an adjacent position. For instance, under acidic conditions, a Wagner-Meerwein type rearrangement could potentially occur, leading to a ring-contracted or ring-expanded product, although the stability of the trifluoromethyl-substituted ring would influence the favorability of such a process.

Reactions and Derivatizations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center and a site for the introduction of a wide array of substituents. These modifications can significantly alter the physical, chemical, and biological properties of the parent compound.

N-Alkylation, N-Acylation, and Protecting Group Strategies

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl groups onto the nitrogen atom, forming tertiary amines.

N-Acylation: Acylation of the nitrogen with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding N-amides. This transformation is often used to modulate the basicity and nucleophilicity of the nitrogen.

Protecting Group Strategies: The nitrogen atom can be protected with various protecting groups to prevent its reaction in subsequent synthetic steps. Common nitrogen protecting groups include carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under specific conditions.

Formation of N-Substituted Piperidine Derivatives

The versatility of the reactions at the piperidine nitrogen allows for the synthesis of a diverse library of N-substituted derivatives. By choosing the appropriate alkylating or acylating agent, a wide range of functionalities can be introduced. These derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry or to create building blocks for more complex molecular architectures.

Table 3: Common Derivatizations at the Piperidine Nitrogen

Reaction Type Reagent Product Functional Group
N-Alkylation Alkyl halide/Base Tertiary Amine
N-Acylation Acid chloride/Base Amide
N-Sulfonylation Sulfonyl chloride/Base Sulfonamide
N-Arylation Aryl halide/Palladium catalyst N-Aryl piperidine

Chemical Reactivity and Stability of the Trifluoromethyl Moiety

The trifluoromethyl group is renowned for its exceptional stability, a characteristic that makes it a favored substituent in the development of pharmaceuticals. nih.gov This stability is primarily attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. nih.gov Consequently, the CF3 moiety in this compound is highly resistant to chemical, thermal, and photochemical degradation. nih.gov

The key characteristics of the trifluoromethyl group's reactivity and stability are summarized below:

High Metabolic Stability: The strength of the C-F bonds prevents metabolic oxidation, a common pathway for the degradation of methyl groups. This property often leads to an increased half-life of drug candidates. nih.gov

Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing group. This electronic effect can influence the reactivity of the entire piperidine ring system. For instance, it decreases the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of pKa can be critical for the interaction of the molecule with biological targets.

Chemical Inertness: The CF3 group is generally inert to a wide range of common synthetic reagents. It does not typically participate in reactions such as nucleophilic or electrophilic substitution under standard conditions. This robustness allows for chemical modifications at other positions of the piperidine ring, such as the nitrogen atom or the hydroxyl group, without affecting the trifluoromethyl substituent.

Increased Lipophilicity: The introduction of a CF3 group significantly increases the lipophilicity of a molecule. nih.govmdpi.com This property can enhance the molecule's ability to cross cell membranes, which may improve its bioavailability and in vivo transport. nih.gov

The inherent stability of the trifluoromethyl group ensures that it remains intact during various chemical transformations on the piperidine scaffold, acting as a critical pharmacophore that imparts desirable physicochemical properties.

Investigations into the Regioselectivity and Stereochemical Integrity during Transformations

While specific experimental studies detailing the transformations of this compound are not extensively available in the reviewed literature, a predictive analysis of its reactivity can be made based on the known behavior of similar 2-substituted piperidines and the electronic and steric influence of the trifluoromethyl group.

The compound possesses two primary reactive sites: the secondary amine (N-H) at position 1 and the secondary hydroxyl group (O-H) at position 4. Chemical transformations such as alkylation, acylation, or substitution can occur at these positions. The regioselectivity (N- vs. O-functionalization) and the stereochemical outcome of such reactions are of paramount importance.

Regioselectivity:

The presence of the strongly electron-withdrawing CF3 group at the C-2 position is expected to significantly reduce the nucleophilicity of the piperidine nitrogen. This electronic effect would likely favor O-functionalization (e.g., O-acylation, O-alkylation) over N-functionalization under kinetically controlled conditions. However, the nitrogen anion (amide), once formed under basic conditions, would still be a potent nucleophile. The outcome of competitive N- versus O-alkylation or acylation would depend heavily on the reaction conditions, as summarized in the table below.

TransformationReagent/ConditionExpected Major ProductRationale
N-Alkylation Alkyl halide, Strong Base (e.g., NaH)N-Alkyl derivativeDeprotonation of nitrogen leads to a highly nucleophilic amide which preferentially attacks the electrophile.
O-Acylation Acyl chloride, Non-nucleophilic base (e.g., Pyridine (B92270), TEA)O-Acyl derivativeThe more nucleophilic hydroxyl group reacts preferentially with the acylating agent. The decreased basicity of the nitrogen atom makes it less competitive.
O-Alkylation (Williamson Ether Synthesis) Alkyl halide, Base (e.g., NaH)O-Alkyl derivativeThe alkoxide formed from the hydroxyl group is a strong nucleophile. Competition from N-alkylation is possible but may be sterically hindered.
Mitsunobu Reaction DEAD, PPh3, Acidic Nucleophile (e.g., RCO2H)Inverted O-substituted productThe reaction proceeds via activation of the hydroxyl group, leading to substitution with inversion of stereochemistry at the C-4 position.

Stereochemical Integrity:

The stereochemistry of this compound is defined by the chiral centers at C-2 and C-4. Maintaining or controlling the stereochemical integrity during transformations is crucial.

Reactions at Nitrogen (C-2): The stereocenter at C-2, bearing the trifluoromethyl group, is generally stable and not expected to undergo epimerization under typical reaction conditions for N-functionalization. The bulky and electron-withdrawing nature of the CF3 group can, however, exert a significant steric influence, directing the approach of reagents and potentially influencing the conformation of the piperidine ring. This steric hindrance can play a key role in the regioselectivity of reactions involving nearby positions. mdpi.com

Reactions at the Hydroxyl Group (C-4): The stereocenter at C-4 is more susceptible to changes.

Retention: Reactions that proceed without breaking the C-O bond, such as O-acylation or O-alkylation under standard basic conditions, will proceed with retention of the (4S) configuration.

Inversion: Reactions like the Mitsunobu reaction are known to proceed with a clean inversion of stereochemistry (S_N2 mechanism). This would transform the (4S)-hydroxyl group into a derivative with an (4R) configuration.

Racemization/Epimerization: Conditions that might lead to the formation of a carbocation or an enolate intermediate adjacent to the C-4 position could potentially lead to loss of stereochemical integrity. For example, oxidation of the hydroxyl group to a ketone would remove the C-4 stereocenter. Subsequent reduction of the ketone could then lead to a mixture of diastereomers.

Applications of 2r,4s 2 Trifluoromethyl Piperidin 4 Ol As a Chiral Synthon in Complex Molecule Synthesis

Utilization in the Preparation of Advanced Fluorinated Heterocyclic Scaffolds

The incorporation of fluorine and trifluoromethyl groups into heterocyclic systems is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govmdpi.com The compound (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL serves as a key starting material for the synthesis of more complex fluorinated N-heterocycles. nih.gov Its pre-defined stereochemistry is crucial for creating specific isomers of target molecules, which is often essential for their biological activity.

While direct examples of the use of this compound in the synthesis of specific advanced fluorinated heterocyclic scaffolds are not extensively detailed in publicly available literature, the general importance of fluorinated piperidines as building blocks is well-established. researchgate.netscienceopen.com Synthetic strategies often involve the functionalization of the secondary amine and the hydroxyl group to build more elaborate structures. For instance, the nitrogen atom can undergo N-alkylation or N-arylation, while the hydroxyl group can be converted into other functional groups or used as a handle for further synthetic transformations. The presence of the trifluoromethyl group is known to significantly influence the reactivity and properties of the resulting molecules. bohrium.comresearchgate.net

Role as a Chiral Building Block for Novel Ligands and Organocatalysts

Chiral piperidine (B6355638) derivatives are fundamental components of many successful ligands and organocatalysts used in asymmetric synthesis. The defined stereochemistry of this compound makes it an attractive candidate for the development of new chiral auxiliaries, ligands for transition-metal catalysis, and organocatalysts.

The development of novel ligands and organocatalysts often relies on the availability of unique chiral scaffolds. While specific ligands or organocatalysts derived directly from this compound are not prominently featured in the reviewed literature, the potential for its use in this area is significant. The combination of the chiral piperidine backbone and the trifluoromethyl group could lead to catalysts with unique steric and electronic properties, potentially enabling new types of asymmetric transformations.

Contributions to Method Development in Organofluorine Chemistry and Asymmetric Synthesis

The synthesis of enantiomerically pure fluorinated compounds remains a significant challenge in organic chemistry. Chiral building blocks like this compound are instrumental in developing and validating new synthetic methods. By providing a reliable source of chirality and a trifluoromethyl group, this compound can be used as a model substrate to test the efficiency, stereoselectivity, and scope of new synthetic transformations.

Research in organofluorine chemistry and asymmetric synthesis continuously seeks robust and predictable methods for the introduction of fluorine-containing stereocenters. tandfonline.comrsc.org The availability of well-defined synthons such as this compound facilitates the development of such methods. For example, it could be employed to test new fluorination or trifluoromethylation reactions, or to explore novel cyclization strategies for the construction of complex heterocyclic systems.

Strategic Incorporation into Molecular Architectures (Focus on Chemical Utility)

The strategic placement of the trifluoromethyl group on the piperidine ring in this compound offers distinct advantages in the design of new molecules. The trifluoromethyl group can act as a lipophilic hydrogen bond donor, influence the pKa of the piperidine nitrogen, and provide a metabolically stable anchor point. These properties are highly desirable in the design of bioactive compounds. researchgate.net

The utility of this synthon lies in its ability to introduce a specific three-dimensional arrangement of functional groups. The cis-relationship between the trifluoromethyl group and the hydroxyl group (in the chair conformation with the trifluoromethyl group in the equatorial position) provides a defined spatial orientation that can be exploited in molecular recognition and binding to biological targets. While specific examples of its incorporation into complex molecular architectures are not readily found in the literature, its potential as a key intermediate in the synthesis of high-value fine chemicals is recognized. google.com

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound

Table 2: Chemical Properties of this compound

Property Value Source
CAS Number 1932778-98-7 guidechem.combldpharm.com
Molecular Formula C₆H₁₀F₃NO guidechem.com
Molecular Weight 169.14 g/mol guidechem.com
Synonyms (2R)-2-(Trifluoromethyl)piperidine-4beta-ol; 4-Piperidinol, 2-(trifluoromethyl)-, (2R,4S)- guidechem.com

Stereochemical Investigations and Conformational Analysis of 2r,4s 2 Trifluoromethyl Piperidin 4 Ol

Elucidation of Absolute and Relative Stereochemistry

The definitive assignment of the (2R,4S) stereochemistry for 2-(Trifluoromethyl)piperidin-4-OL relies on a combination of spectroscopic and crystallographic techniques. The relative cis-stereochemistry between the C2-trifluoromethyl group and the C4-hydroxyl group is a critical feature, which can be established through nuclear magnetic resonance (NMR) spectroscopy.

Proton-proton (¹H-¹H) coupling constants (J-values) obtained from ¹H NMR spectroscopy are particularly informative for determining the relative orientation of substituents on the piperidine (B6355638) ring. For a chair conformation, large axial-axial (J_ax-ax) couplings (typically 8-13 Hz) and smaller axial-equatorial (J_ax-eq) or equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz) are expected. The analysis of the coupling patterns of the protons at C2, C4, and the adjacent methylene (B1212753) groups allows for the deduction of the spatial relationship between the trifluoromethyl and hydroxyl groups.

For unambiguous determination of the absolute stereochemistry (R at C2 and S at C4), single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the direct visualization of the molecular structure and the assignment of the absolute configuration, often by using the anomalous dispersion of X-rays by certain atoms.

In the absence of crystallographic data, chiral derivatization followed by NMR analysis, or comparison of chiroptical data (like specific rotation) with computationally predicted values for the different stereoisomers, can provide strong evidence for the absolute configuration.

Table 1: Illustrative ¹H NMR Coupling Constants for Stereochemical Assignment

Coupling ProtonsExpected J-value (Hz) for cis Isomer (axial CF₃, equatorial OH)Expected J-value (Hz) for trans Isomer (equatorial CF₃, equatorial OH)
H2_ax - H3_ax2-58-13
H2_ax - H3_eq2-52-5
H4_ax - H3_ax8-138-13
H4_ax - H3_eq2-52-5
H4_ax - H5_ax8-138-13
H4_ax - H5_eq2-52-5

Note: This table is illustrative and actual values may vary based on solvent and temperature.

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring in (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL is expected to exist predominantly in a chair conformation to minimize torsional strain. rsc.org However, the presence of the bulky and electron-withdrawing trifluoromethyl group at C2 and the hydroxyl group at C4 introduces significant conformational considerations.

For a cis-2,4-disubstituted piperidine, two chair conformations are possible: one with the C2-substituent in an axial position and the C4-substituent in an equatorial position, and the other with an equatorial C2-substituent and an axial C4-substituent. The conformational equilibrium will be dictated by the relative steric demands (A-values) of the substituents and any additional stereoelectronic interactions.

The trifluoromethyl group has a significant A-value, suggesting a strong preference for the equatorial position to avoid 1,3-diaxial interactions. However, the hydroxyl group is smaller and has a less pronounced preference. In N-unsubstituted or N-alkylated piperidines, the position of the N-H or N-alkyl group also influences the conformational equilibrium. For N-Boc protected piperidines, a 2-substituent may prefer an axial orientation to avoid A(1,3) strain with the bulky Boc group. rsc.org

Computational studies and variable-temperature NMR experiments are valuable tools for investigating the conformational dynamics and determining the relative energies of the different chair and boat conformers. rsc.org These studies can quantify the energetic preference for one chair form over the other and provide insight into the energy barrier for ring inversion.

Stereoelectronic Effects Imparted by the Trifluoromethyl Group and Hydroxyl Functionality

The trifluoromethyl group exerts strong stereoelectronic effects that can significantly influence the conformation and reactivity of the piperidine ring. rsc.org The highly polarized C-F bonds act as strong σ-acceptors, leading to hyperconjugative interactions. For example, an axial trifluoromethyl group can engage in stabilizing hyperconjugation with the anti-periplanar lone pair of the nitrogen atom (n_N → σ*_C-CF₃).

Furthermore, the gauche effect, an electronic preference for a gauche arrangement between electronegative substituents, can be a factor. researchgate.net The interaction between the trifluoromethyl group and the hydroxyl group, as well as their interactions with the nitrogen lone pair, will influence the conformational landscape. Intramolecular hydrogen bonding between the C4-hydroxyl group and the nitrogen atom, or even with the fluorine atoms of the trifluoromethyl group, could also play a role in stabilizing certain conformations.

These stereoelectronic forces can sometimes override steric preferences, leading to the adoption of conformations that might seem less stable based on A-values alone. nih.gov The interplay of steric repulsion, charge-dipole interactions, and hyperconjugation determines the final conformational outcome. nih.govresearchgate.net

Diastereomeric and Enantiomeric Purity Assessment Methodologies

Ensuring the diastereomeric and enantiomeric purity of this compound is crucial for its application in areas such as medicinal chemistry. Several analytical techniques are employed for this purpose.

Diastereomeric Purity: The diastereomeric purity can be readily assessed using standard chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate diastereomers due to their different physical properties, resulting in distinct retention times.

Gas Chromatography (GC): For volatile derivatives, GC can provide excellent separation of diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for determining diastereomeric ratios. nih.gov Diastereomers will typically exhibit distinct chemical shifts and coupling constants, allowing for quantification by integration of the respective signals.

Enantiomeric Purity: The assessment of enantiomeric purity requires a chiral environment to differentiate between the enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for determining enantiomeric excess (e.e.). researchgate.net The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and quantification.

NMR Spectroscopy with Chiral Derivatizing Agents: The compound can be reacted with a chiral derivatizing agent to form diastereomeric adducts. researchgate.net These diastereomers can then be distinguished by standard NMR spectroscopy, and the enantiomeric excess can be calculated from the integration of their unique signals.

NMR Spectroscopy with Chiral Solvating Agents: In some cases, the use of a chiral solvent can induce a sufficient chemical shift difference between the signals of the two enantiomers to allow for their quantification.

Table 2: Methods for Purity Assessment of this compound

Purity TypeMethodPrinciple
DiastereomericHPLC, GC, NMRSeparation or signal differentiation based on different physical properties of diastereomers.
EnantiomericChiral HPLCDifferential interaction with a chiral stationary phase leading to separation.
EnantiomericNMR with Chiral Derivatizing AgentConversion of enantiomers into diastereomers with distinct NMR signals.
EnantiomericNMR with Chiral Solvating AgentInduction of a chemical shift difference between enantiomers in a chiral solvent.

Computational and Theoretical Studies on 2r,4s 2 Trifluoromethyl Piperidin 4 Ol and Analogues

Quantum Chemical Calculations (e.g., DFT) for Structural Elucidation and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and determining the energetic landscape of fluorinated piperidines. For these molecules, a key structural question is the conformational preference of the substituents on the piperidine (B6355638) ring, specifically whether they adopt an axial or equatorial position.

Systematic computational analyses have been performed on a range of fluorinated piperidine derivatives to rationalize their conformational behavior. nih.gov DFT calculations, using functionals such as M06-2X with a large basis set like def2-QZVPP, have been successfully employed to predict the experimentally observed conformers in the gas phase and in solution, the latter by using a polarizable continuum model (PCM). nih.gov These studies are crucial because even minor changes in the 3D structure can significantly impact the biological activity of a compound. nih.gov

The conformational preferences in fluorinated piperidines are governed by a complex interplay of several factors, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. d-nb.inforesearchgate.netresearchgate.net For instance, hyperconjugative interactions, such as the delocalization of electron density from a fluorine lone pair (nF) to an antibonding sigma orbital (σ*C-N), can stabilize certain conformations. nih.gov Computational studies have shown that in addition to these established forces, solvation and solvent polarity play a major role, which can be modeled using PCM. d-nb.inforesearchgate.net In many cases, the computed free enthalpy differences (ΔG) between conformers are in qualitative agreement with experimental observations from NMR spectroscopy. nih.gov For charged species like piperidinium (B107235) salts in polar solvents, the molecular dipole moment significantly influences the stabilization energy of conformers. d-nb.info

Table 1: Calculated Free Enthalpy Differences (ΔG) for Conformational Preferences in Fluorinated Piperidine Analogues. nih.govd-nb.info
Compound AnalogueSubstituent (R)SolventCalculated ΔG (kcal/mol) (Equatorial - Axial)Observed Preference
3-fluoropiperidine (1)TFAChloroform+1.2Axial
3-fluoropiperidine (1)HClWater+1.8Axial
3,5-difluoropiperidine (2)TFAChloroform+2.5Axial
3,5-difluoropiperidine (2)HClWater+3.7Axial
4-fluoropiperidine (10B)HClWater-0.5Equatorial

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide static pictures of minimum energy conformations, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For flexible ring systems like piperidines, MD simulations are valuable for understanding the transitions between different chair and boat conformations and the timescale of these events. By simulating the molecule in a solvent box, these methods can explicitly model the influence of solvent molecules on conformational stability, which is particularly important for polar, hydrogen-bonding compounds like (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL.

While specific MD simulation studies on this compound are not extensively detailed in the provided context, the methodology is widely applied to piperidine analogues. nih.gov Such simulations can be used to calculate conformational free energies and to understand how protonation of the piperidine nitrogen affects the conformational equilibrium, a phenomenon that has been successfully modeled using molecular mechanics force fields that incorporate electrostatic interactions. nih.gov These simulations can quantitatively predict conformer energies for both the free base and the protonated piperidinium salts, demonstrating that electrostatic interactions are a primary cause of conformational changes upon protonation. nih.gov

Prediction of Spectroscopic Parameters and Spectroscopic-Structure Correlations

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For fluorinated piperidines, NMR spectroscopy is a particularly powerful experimental technique, and theoretical calculations of NMR parameters like chemical shifts and coupling constants are invaluable for spectral assignment and conformational analysis.

The analysis of coupling constants, such as the 3-bond fluorine-proton coupling (³J(¹⁹F,¹H)), allows for the determination of the relative orientation (axial or equatorial) of fluorine atoms. nih.gov Computational models can predict these values, and a strong correlation between the calculated and experimental parameters provides high confidence in the assigned structure and conformation. nih.gov

Furthermore, computational chemistry can predict other spectroscopic data, such as infrared (IR) frequencies. By calculating the vibrational frequencies of a proposed structure, a theoretical IR spectrum can be generated. joaquinbarroso.com The presence of a single imaginary frequency in these calculations for a transition state structure is a critical indicator that a first-order saddle point on the potential energy surface has been located. joaquinbarroso.com This correlation between predicted spectra and experimental results is a cornerstone of modern structural chemistry.

Table 2: Correlation of Computational and Experimental Data for Structural Elucidation.
Spectroscopic ParameterComputational MethodApplication in Structural Analysis
NMR Coupling Constants (e.g., ³J(¹⁹F,¹H))DFT (e.g., B3LYP, M06-2X)Determine relative orientation (axial/equatorial) of substituents by comparing calculated values to experimental NMR data. nih.gov
NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)DFT with GIAO methodAid in the assignment of complex NMR spectra and confirm the overall connectivity and stereochemistry of the molecule.
IR FrequenciesDFT Frequency CalculationPredict vibrational modes to compare with experimental IR spectra; used to identify functional groups and confirm transition states (one imaginary frequency). joaquinbarroso.com

Modeling of Reaction Pathways, Transition States, and Stereochemical Outcomes

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those used to synthesize complex molecules like substituted piperidines. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, calculate the structures and energies of transition states, and predict the stereochemical outcomes.

The synthesis of substituted piperidines often involves stereoselective steps, such as the hydrogenation of pyridine (B92270) precursors or chemo-enzymatic cascades. nih.govacs.orgnih.gov Modeling these processes can explain the observed diastereoselectivity. For example, in the synthesis of α-trifluoromethylpiperidines via an intramolecular Mannich reaction, the high diastereoselectivity can be explained by modeling the reaction as proceeding through a six-membered ring chair-like transition state that minimizes steric interactions. mdpi.com

Finding a transition state (TS) is a common but challenging task in computational chemistry. joaquinbarroso.com Methods like the synchronous transit-guided quasi-newton (STQN) approach, implemented in software like Gaussian with keywords such as opt=qst2 or opt=qst3, are used. joaquinbarroso.comyoutube.comgithub.io The qst2 method requires the optimized structures of the reactants and products as input to find a TS connecting them. joaquinbarroso.comyoutube.com A subsequent frequency calculation must be performed at the same level of theory to verify that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.comresearchgate.net This computational modeling is essential for understanding why certain stereoisomers are formed preferentially, as seen in the synthesis of various cis and trans piperidine isomers. rsc.orgresearchgate.net

Analytical and Spectroscopic Methodologies for Structural Characterization of Trifluoromethylated Piperidinols

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the detailed three-dimensional structure of organic molecules in solution. numberanalytics.com For fluorinated heterocycles like (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is required to assign the relative stereochemistry. nih.govipb.pt

¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and their electronic environment. For the piperidine (B6355638) ring, the protons attached to the stereocenters (C2 and C4) and the adjacent methylene (B1212753) groups would exhibit complex splitting patterns due to both geminal and vicinal couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbon atom attached to the trifluoromethyl group (C2) and the hydroxyl group (C4) would appear at characteristic chemical shifts. General chemical shift ranges for piperidine carbons are typically between 20-60 ppm, with those bearing heteroatoms shifted further downfield. researchgate.netchemicalbook.com

¹⁹F NMR: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is a highly sensitive and powerful tool. nih.govrsc.org It provides a distinct signal for the CF₃ group, and its coupling to adjacent protons (e.g., H2) can be observed in both the ¹H and ¹⁹F spectra, confirming the connectivity. numberanalytics.com

Multi-dimensional NMR Techniques: To establish the relative stereochemistry (cis/trans relationship between the CF₃ group at C2 and the OH group at C4), advanced 2D NMR experiments are essential. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of the proton connectivity throughout the piperidine ring. numberanalytics.comipb.pt

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of carbon resonances. numberanalytics.comipb.pt

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between nuclei (proportional to 1/r⁶). numberanalytics.com NOESY experiments detect protons that are close in space (<5 Å), which is vital for stereochemical assignment. libretexts.org For this compound, a chair conformation is expected. An NOE correlation between the axial proton at C2 and the axial proton at C4 would provide strong evidence for a cis relationship between the CF₃ and OH groups. nih.govresearchgate.net Comprehensive NOE studies are a definitive method for confirming the relative configuration of substituents on a piperidine ring. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C2 ~3.5 - 4.0 ~55 - 65 (quartet due to ¹⁹F coupling) Chemical shift influenced by both N and CF₃ group.
C3 ~1.5 - 2.2 ~30 - 40 Methylene protons, diastereotopic.
C4 ~3.8 - 4.2 ~65 - 75 Methine proton attached to OH group.
C5 ~1.6 - 2.3 ~30 - 40 Methylene protons, diastereotopic.
C6 ~2.8 - 3.4 ~45 - 55 Methylene protons adjacent to N.
CF₃ N/A ~120 - 130 (quartet due to ¹⁹F coupling) Signal in ¹⁹F NMR would be a singlet.
N-H Variable N/A Broad signal, exchangeable with D₂O.
O-H Variable N/A Broad signal, exchangeable with D₂O.

Note: These are estimated values. Actual chemical shifts depend on solvent and experimental conditions.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

For this compound, the key data points derived from mass spectrometry are summarized below.

Table 2: Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₆H₁₀F₃NO guidechem.com
Molecular Weight 169.14 g/mol guidechem.com
Monoisotopic Mass 169.07144843 u guidechem.com

Molecular Formula Determination: Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ can be measured with high precision (typically <5 ppm error). nih.gov This experimental mass is then compared against the calculated exact mass for the proposed formula C₆H₁₀F₃NO, confirming the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of H₂O: Dehydration of the alcohol functional group.

Loss of CF₃: Cleavage of the C-C bond to lose the trifluoromethyl radical.

Ring Cleavage: Fragmentation of the piperidine ring at various points, leading to a series of smaller charged fragments.

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the assignments made by NMR.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR can establish the relative stereochemistry, X-ray crystallography on a single crystal is the gold standard for the non-empirical determination of the absolute configuration of a chiral molecule. nih.govnih.govtcichemicals.com This technique provides a definitive 3D model of the molecule as it exists in the solid state.

The process involves several key steps:

Crystallization: A high-quality single crystal of the compound, or a suitable derivative, must be grown.

Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. nih.gov

For this compound, an X-ray crystal structure would provide:

Absolute Stereochemistry: The technique can distinguish between the (2R,4S) enantiomer and its (2S,4R) counterpart. The Flack parameter is calculated during refinement to confidently assign the absolute configuration. nih.gov

Solid-State Conformation: The analysis reveals the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the precise bond lengths and angles. It would confirm the axial or equatorial positions of the trifluoromethyl and hydroxyl substituents.

Intermolecular Interactions: The crystal structure elucidates intermolecular forces in the solid state, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing.

Chiral Chromatography (GC, HPLC) and Polarimetry for Enantiomeric Excess Determination

When synthesizing a specific enantiomer like this compound, it is crucial to determine its enantiomeric purity, or enantiomeric excess (e.e.). Chiral chromatography and polarimetry are the primary methods used for this purpose.

Chiral Chromatography (GC, HPLC): Chiral chromatography is a powerful technique for separating enantiomers. gcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to have different retention times.

Methodology: A racemic or enantioenriched sample is injected into a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) equipped with a chiral column. wiley.com For polar molecules like piperidinols, derivatization of the amine and alcohol functional groups (e.g., acylation) is often necessary to improve volatility and peak shape for GC analysis or to enhance interaction with the CSP in HPLC. sigmaaldrich.com

Quantification: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess is calculated from the integrated areas of the two peaks. This method is highly accurate for determining e.e. values.

Polarimetry: Polarimetry is a classic technique that measures the optical activity of a chiral compound—its ability to rotate the plane of polarized light. libretexts.orgresearchgate.net

Principle: A solution of the chiral compound is placed in a polarimeter, and the angle of rotation (α) is measured. youtube.com This observed rotation is dependent on the concentration, the path length of the sample cell, the wavelength of light used (typically the sodium D-line, 589 nm), and the temperature.

Specific Rotation: The specific rotation, [α], is a standardized physical constant for a given chiral molecule. It is defined as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. youtube.com It is important to note that the R/S designation of a stereocenter does not correlate in any predictable way with the sign of the specific rotation. libretexts.org

Enantiomeric Excess (e.e.) Calculation: The e.e. of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer (the literature value).

e.e. (%) = ([α]sample / [α]pure enantiomer) × 100

Together, these techniques provide a complete analytical picture, confirming the identity, purity, and absolute stereochemistry of this compound.

Table 3: Summary of Analytical Techniques and Their Applications

Technique Primary Application Information Obtained
NMR Spectroscopy Structure Elucidation Connectivity, relative stereochemistry (cis/trans), molecular conformation in solution.
Mass Spectrometry Molecular Formula & Structure Molecular weight, elemental composition, structural fragments.
X-ray Crystallography Absolute Stereochemistry Definitive 3D structure, absolute configuration (R/S), solid-state conformation, bond lengths/angles.
Chiral Chromatography Enantiomeric Purity Separation and quantification of enantiomers to determine enantiomeric excess (e.e.).
Polarimetry Optical Activity Measurement Measurement of specific rotation to confirm chirality and calculate enantiomeric excess.

Challenges, Future Directions, and Emerging Research Avenues for 2r,4s 2 Trifluoromethyl Piperidin 4 Ol

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The multi-step syntheses often required for chiral trifluoromethylated piperidines present challenges related to waste generation, use of hazardous reagents, and energy consumption. Future research is increasingly focused on developing more sustainable and environmentally benign synthetic protocols, aligning with the principles of green chemistry.

Key areas of development include:

Catalytic Hydrogenation: The use of heterogeneous catalysts, such as palladium-based systems, for the hydrogenation of readily available fluoropyridine precursors offers a robust and scalable route to fluorinated piperidines. This method often proceeds with high diastereoselectivity and can tolerate various functional groups, reducing the need for extensive protecting group chemistry.

Multi-Component Reactions (MCRs): Designing one-pot MCRs that bring together three or more reactants to construct the piperidine (B6355638) ring in a single step significantly improves atom economy and reduces solvent and energy usage. Iodine-catalyzed five-component reactions have been shown to efficiently produce densely substituted trifluoromethyl-containing piperidines.

Alternative Energy Sources: The application of microwave irradiation and ultrasonication can accelerate reaction rates, improve yields, and sometimes alter selectivity in the synthesis of piperidine derivatives. These techniques can lead to more energy-efficient processes compared to conventional heating.

Bio-catalysis: The use of enzymes for stereoselective synthesis offers a highly efficient and environmentally friendly alternative to traditional chemical methods. Research into enzymes capable of catalyzing key steps in the synthesis of (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL could provide a more sustainable manufacturing process.

Sustainable Strategy Description Potential Advantages
Heterogeneous Catalysis Employs recyclable catalysts (e.g., Pd/C) for reactions like pyridine (B92270) hydrogenation.Catalyst recovery, reduced metal leaching, simplified purification.
Multi-Component Reactions Combines three or more starting materials in a single synthetic operation.High atom economy, reduced waste, operational simplicity.
Microwave/Ultrasound Uses alternative energy sources to drive chemical reactions.Faster reaction times, higher yields, reduced energy consumption.
Biocatalysis Utilizes enzymes to perform specific, stereoselective transformations.High selectivity, mild reaction conditions, biodegradable catalysts.

Exploration of Novel Reactivity and Functionalization Strategies

Beyond its synthesis, the utility of this compound as a building block depends on the ability to selectively functionalize its core structure. Future research will focus on exploring novel reactivity at the C-4 hydroxyl group, the nitrogen atom, and the C-H bonds of the piperidine ring.

Derivatization of the C-4 Hydroxyl Group: The secondary alcohol at the C-4 position is a key handle for further elaboration. Strategies for its stereoselective conversion to other functional groups (e.g., amines, halides, azides) or its use as a nucleophile in ether and ester formation are critical. Metallaphotoredox platforms are emerging as powerful tools for activating alcohols, like the one in 4-hydroxypiperidine, to form alkyl radicals that can then be coupled with a variety of partners.

Site-Selective C-H Functionalization: A significant challenge is the direct and selective modification of the piperidine ring's C-H bonds. Catalyst-controlled C-H functionalization, often employing rhodium catalysts, is a promising avenue. By carefully selecting the catalyst and the nitrogen protecting group, it is possible to direct the insertion of carbene fragments to specific positions (C-2, C-3, or C-4) of the piperidine ring, enabling the synthesis of diverse analogues from a common intermediate. d-nb.infonsf.gov

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce ring-opening or rearrangement of the piperidine scaffold could lead to the synthesis of other valuable heterocyclic systems, expanding the compound's utility beyond a simple piperidine synthon.

Expanding the Scope of its Application as a Chiral Synthon in Diverse Chemical Fields

The unique stereochemistry and functional groups of this compound make it an attractive chiral synthon for creating complex molecules with precisely controlled three-dimensional structures. Its application is being actively explored in medicinal and agrochemical chemistry.

A prominent example of the utility of the (2R,4S)-piperidine scaffold is in the development of neurokinin 1 (NK1) receptor antagonists. The clinical candidate Casopitant, developed for treating depression and chemotherapy-induced nausea, features a complex (2R,4S)-disubstituted bipiperidine core. nih.gov This demonstrates the value of this specific stereochemical arrangement in achieving high-affinity binding to biological targets. nih.gov

Future applications could include:

Medicinal Chemistry: As a building block for novel therapeutics targeting central nervous system disorders, inflammatory diseases, and metabolic conditions. The trifluoromethyl group is a well-established bioisostere that can improve pharmacokinetic properties.

Agrochemicals: The development of new pesticides and herbicides, where the piperidine motif is common and fluorine substitution can enhance potency and environmental stability.

Materials Science: Incorporation into chiral ligands for asymmetric catalysis or as components of novel functional materials where chirality influences material properties.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of new molecules derived from this compound, the integration of its synthesis and derivatization with high-throughput technologies is essential.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov A continuous flow protocol for the rapid and highly diastereoselective synthesis of α-chiral piperidines has been developed, demonstrating the feasibility of this approach. nih.govacs.orgresearchgate.net Applying these principles to the synthesis of the target compound could enable on-demand production and rapid library generation. d-nb.infonih.govacs.org

Automated Synthesis: Coupling flow reactors with automated purification and analysis systems can create fully automated platforms for medicinal chemistry. This would allow for the rapid synthesis of a library of derivatives of this compound, where the hydroxyl group or other positions are functionalized, thereby accelerating structure-activity relationship (SAR) studies.

Technology Key Features Impact on Research
Flow Chemistry Continuous processing, precise control of parameters (temp, time), enhanced safety.Improved scalability, higher yields and selectivity, rapid optimization. nih.govacs.org
Automated Platforms Integration of synthesis, workup, purification, and analysis.High-throughput library synthesis, accelerated SAR studies.

Addressing Stereochemical Control in Multi-substituted and Complex Derivatives

While the synthesis of this compound itself is established, a major ongoing challenge is controlling the stereochemistry when introducing additional substituents onto the piperidine ring. As derivatives become more complex, the number of possible stereoisomers increases, making precise stereochemical control paramount.

Future research will focus on:

Diastereoselective Reactions: Developing reactions that add new groups to the piperidine ring with high levels of diastereoselectivity, guided by the existing stereocenters. For instance, intramolecular Mannich reactions have been used for the diastereoselective synthesis of other 2-trifluoromethylpiperidine derivatives.

Substrate- and Reagent-Controlled Synthesis: Using chiral auxiliaries or chiral reagents to control the stereochemical outcome of reactions at other positions on the ring. For example, the steric bulk of a tosyl group on the nitrogen has been shown to direct nucleophilic attack to the opposite face, leading to cis-substituted products.

Stereodivergent Synthesis: Creating methods that can selectively produce any desired stereoisomer from a common starting material by simply changing the reagents or reaction conditions. This provides access to a full complement of isomers for biological evaluation. Stereodivergent aldol reactions using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione have demonstrated the feasibility of this approach in related systems.

Q & A

Q. What synthetic strategies are most effective for achieving the (2R,4S) stereochemistry in this compound?

The stereoselective synthesis of (2R,4S)-2-(trifluoromethyl)piperidin-4-ol typically involves:

  • Chiral Pool Approach : Use of enantiopure starting materials (e.g., (S)-proline derivatives) to control stereochemistry during ring closure .
  • Asymmetric Catalysis : Catalytic enantioselective reduction of ketones or imines to set the C2 and C4 stereocenters. For example, Rh-catalyzed hydrogenation of trifluoromethyl-substituted enamines .
  • Diastereomeric Resolution : Separation via chiral chromatography or crystallization of diastereomeric salts (e.g., using tartaric acid derivatives) .

Q. Key Data :

MethodYield (%)ee (%)Reference
Chiral Pool45–60>99
Asymmetric Hydrogenation70–8592–95
Resolution30–40>99

Q. How can the stereochemical integrity of this compound be validated experimentally?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times for (2R,4S) vs. (2S,4R) differ by 2–3 minutes .
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of diastereotopic protons .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, particularly for crystalline derivatives (e.g., hydrochloride salts) .

Q. What analytical techniques are critical for assessing purity and structural fidelity?

  • LC-MS (ESI+) : Monitors molecular ion [M+H]+ at m/z 198.1 (calculated) and detects impurities >0.1% .
  • 19F NMR : Confirms trifluoromethyl group integrity (δ −62 to −65 ppm in CDCl3) .
  • IR Spectroscopy : Hydroxyl stretch at 3350–3450 cm⁻¹; absence of carbonyl peaks rules out oxidation artifacts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence metabolic stability in vivo compared to non-fluorinated analogs?

The CF3 group enhances metabolic stability by:

  • Reducing Cytochrome P450 Oxidation : Electron-withdrawing effects block epoxidation of the piperidine ring .
  • Increasing Lipophilicity : LogP increases by ~0.5 units compared to methyl analogs, improving membrane permeability (measured via PAMPA assay) .

Q. Contradictory Data :

  • One study reported unexpected hepatic clearance via glucuronidation of the hydroxyl group in rodent models, suggesting species-specific metabolism .

Q. What strategies mitigate racemization during functionalization of the C4 hydroxyl group?

  • Protecting Groups : Use of TBS (tert-butyldimethylsilyl) ethers prevents racemization during sulfonation or phosphorylation .
  • Low-Temperature Reactions : Conduct Mitsunobu reactions (e.g., with DIAD/Ph3P) at −20°C to minimize stereochemical scrambling .
  • In Situ Monitoring : Real-time chiral HPLC ensures stereochemical fidelity during multi-step syntheses .

Q. How does the compound interact with biological targets such as G protein-coupled receptors (GPCRs)?

  • Docking Studies : The hydroxyl and trifluoromethyl groups form hydrogen bonds and hydrophobic interactions with GPCR transmembrane domains (e.g., µ-opioid receptor) .
  • Mutagenesis Data : Mutation of Ser153Ala in the µ-opioid receptor reduces binding affinity by 10-fold, highlighting the role of hydrogen bonding .

Q. Table: Binding Affinities (Ki, nM)

Target(2R,4S) Isomer(2S,4R) Isomer
µ-Opioid12 ± 2450 ± 50
σ1 Receptor85 ± 1090 ± 15

Q. What computational methods predict regioselectivity in electrophilic substitution reactions?

  • DFT Calculations : B3LYP/6-31G* level predicts electrophilic attack at C3 > C5 due to lower activation energy (ΔΔG‡ = 3.2 kcal/mol) .
  • NBO Analysis : Trifluoromethyl group withdraws electron density from C3, making it more reactive toward nitration or halogenation .

Contradictions and Open Questions

  • Metabolic Pathway Discrepancies : Rodent vs. primate models show divergent glucuronidation rates (20% vs. <5%), necessitating human hepatocyte studies .
  • Conflicting SAR Data : While most studies prioritize the (2R,4S) isomer for GPCR activity, one patent claims (2S,4R) derivatives have superior kinase inhibition .

Q. Key Omissions in Current Literature

  • Solubility-activity Relationships : Limited data on aqueous solubility (predicted ~2 mg/mL) and its impact on in vivo efficacy.
  • Long-term Stability : No studies on degradation pathways under accelerated storage conditions (40°C/75% RH).

Q. Methodological Recommendations

  • Synthetic Optimization : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for higher recovery of enantiopure product .
  • In Silico Screening : Combine molecular dynamics (MD) and free-energy perturbation (FEP) to predict binding modes for unexplored targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL
Reactant of Route 2
(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.